molecular formula C14H11N3S B12723698 2-Thiazolamine, 4-phenyl-5-(3-pyridinyl)- CAS No. 97422-29-2

2-Thiazolamine, 4-phenyl-5-(3-pyridinyl)-

Cat. No.: B12723698
CAS No.: 97422-29-2
M. Wt: 253.32 g/mol
InChI Key: VFAYLGGSYZLDFQ-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-phenyl-5-(3-pyridinyl)- is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. Its molecular formula is C13H10N2S, and it has a molecular weight of 226.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4-phenyl-5-(3-pyridinyl)- typically involves the reaction of 4-phenylthiazol-2-amine with 3-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4-phenyl-5-(3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Thiazolamine, 4-phenyl-5-(3-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-phenyl-5-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

97422-29-2

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

4-phenyl-5-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11N3S/c15-14-17-12(10-5-2-1-3-6-10)13(18-14)11-7-4-8-16-9-11/h1-9H,(H2,15,17)

InChI Key

VFAYLGGSYZLDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CN=CC=C3

Origin of Product

United States

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